molecular formula C15H15FN2O4S2 B2912592 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide CAS No. 941932-11-2

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide

Cat. No.: B2912592
CAS No.: 941932-11-2
M. Wt: 370.41
InChI Key: NZMVJWUBTUVQKV-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H15FN2O4S2 and its molecular weight is 370.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is likely that it binds to the active site of cdk2, inhibiting its activity and thus disrupting the cell cycle . This can lead to the arrest of cell division and potentially induce apoptosis in cancer cells.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the arrest of cell division, affecting the proliferation of cells. The downstream effects of this disruption can vary depending on the type of cell and the overall state of the organism.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibition of CDK2. This can lead to the arrest of cell division, potentially inducing apoptosis in cancer cells .

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S2/c16-14-7-1-2-8-15(14)24(21,22)17-12-5-3-6-13(11-12)18-9-4-10-23(18,19)20/h1-3,5-8,11,17H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMVJWUBTUVQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.